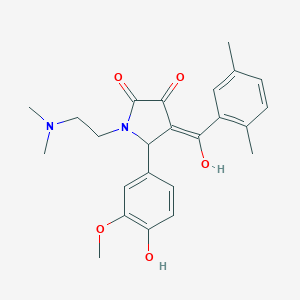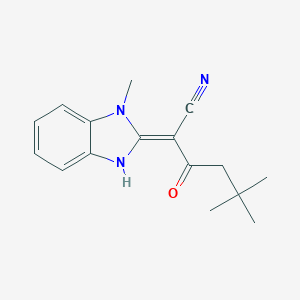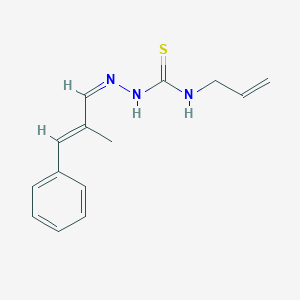![molecular formula C22H25N3O3 B255014 (E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B255014.png)
(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate involves the inhibition of various enzymes and proteins involved in cell growth and division. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate vary depending on the application. In antimicrobial and antifungal studies, it has been found to inhibit the growth of various microorganisms. In anticancer studies, it has been found to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease studies, it has been found to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate for lab experiments include its potent antimicrobial, antifungal, and anticancer properties. Its ability to cross the blood-brain barrier also makes it a potential candidate for the treatment of neurodegenerative diseases. However, its limited solubility in water and ethanol can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the research and development of (E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate. One potential direction is the development of novel drug delivery systems to improve its solubility and bioavailability. Another direction is the investigation of its potential use in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Conclusion:
(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate is a promising compound with potential applications in various fields. Its potent antimicrobial, antifungal, and anticancer properties, as well as its ability to cross the blood-brain barrier, make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of (E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate involves the reaction of pyridine-4-carbaldehyde, ethyl acetoacetate, and dimethylamino propylamine in the presence of ethanol and sodium ethoxide. The resulting compound is then treated with hydrochloric acid to yield the final product.
Applications De Recherche Scientifique
(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate |
|---|---|
Formule moléculaire |
C22H25N3O3 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H25N3O3/c1-15-5-7-17(8-6-15)20(26)18-19(16-9-11-23-12-10-16)25(22(28)21(18)27)14-4-13-24(2)3/h5-12,19,26H,4,13-14H2,1-3H3/b20-18+ |
Clé InChI |
CGAVYHDCPFDMIH-CZIZESTLSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=NC=C3)/[O-] |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=NC=C3)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=NC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254942.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254943.png)

![1-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254946.png)
![1-[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254948.png)

![1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B254950.png)

![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B254952.png)
![N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B254953.png)
![6-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B254954.png)